Lisinopril - 83915-83-7

Lisinopril

Catalog Number: EVT-273251
CAS Number: 83915-83-7
Molecular Formula: C21H31N3O5
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lisinopril is a dipeptide. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a L-prolino group and a L-lysine residue.
Lisinopril is an angiotensin converting enzyme inhibitor (ACEI) used to treat hypertension, heart failure, and myocardial infarction. Lisinopril and [captopril] are the only ACEIs that are not prodrugs. It functions by inhibition of angiotensin converting enzyme as well as the renin angiotensin aldosterone system. ACEIs are commonly used as a first line therapy in the treatment of hypertension, along with thiazide diuretics or beta blockers. Lisinopril was granted FDA approval on 29 December 1987.
Lisinopril anhydrous is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of lisinopril anhydrous is as an Angiotensin-converting Enzyme Inhibitor.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril Anhydrous is the anhydrous form of the long-acting angiotensin-converting enzyme (ACE) inhibitor lisinopril with antihypertensive activity. Lisinopril, a synthetic peptide derivative, competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Lisinopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors), orally active, that has been used in the treatment of hypertension and congestive heart failure.
Future Directions
  • Combination Therapies: Evaluating the efficacy and safety of combining lisinopril with other therapeutic agents to enhance its therapeutic benefits in various disease conditions. [, ]

  • Novel Applications: Exploring the potential use of lisinopril in new therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and metabolic syndrome. []

  • Drug Delivery Systems: Developing advanced drug delivery systems to improve the bioavailability and target specific tissues or organs, enhancing the efficacy and minimizing potential side effects. []

Enalapril

Compound Description: Enalapril is a long-acting angiotensin-converting enzyme (ACE) inhibitor commonly used to treat hypertension and heart failure. [, ] Like Lisinopril, Enalapril is a prodrug that is metabolized in the liver to its active form, Enalaprilat. [] Enalapril is known to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. []

Relevance: Enalapril is structurally related to Lisinopril, sharing a similar mechanism of action as an ACE inhibitor. [] Both drugs have been compared in several studies for their efficacy in treating hypertension. [, , ] One study found that Lisinopril may produce a greater antihypertensive effect compared to Enalapril. []

Hydrochlorothiazide

Compound Description: Hydrochlorothiazide (HCTZ) is a thiazide diuretic commonly used to treat hypertension by reducing fluid volume in the body. [, ] It is often prescribed in combination with other antihypertensive medications, including ACE inhibitors like Lisinopril. [, ]

Relevance: While not structurally similar to Lisinopril, Hydrochlorothiazide is often used in combination therapy with Lisinopril for enhanced antihypertensive effects. [, ] Studies have shown that the combination of Lisinopril and Hydrochlorothiazide is more effective in controlling blood pressure than either drug alone. [, ]

Atenolol

Compound Description: Atenolol is a beta-blocker that works by blocking the action of epinephrine and norepinephrine on the heart and blood vessels. [] This action reduces heart rate and blood pressure, making it effective in treating hypertension. []

Relevance: While Atenolol operates through a different mechanism than Lisinopril, both drugs are used to treat hypertension. [] One study compared the two medications in black and Indian patients and found that the response to therapy was similar. []

Gabapentin

Compound Description: Gabapentin is an anticonvulsant drug primarily used to treat seizures and nerve pain. [] In the context of the provided research, Gabapentin was investigated as a potential internal standard for a study optimizing the derivatization reaction of Lisinopril with 1-fluoro-2,4-dinitrobenzene. []

Relevance: While Gabapentin does not share structural similarities with Lisinopril, it played a role in optimizing a chemical analysis technique for Lisinopril. [] The research highlighted the ability of Gabapentin to form a derivatization product with 1-fluoro-2,4-dinitrobenzene under specific conditions, making it a suitable internal standard for Lisinopril analysis. []

Amlodipine

Compound Description: Amlodipine is a calcium channel blocker that relaxes and widens blood vessels, thereby lowering blood pressure. [, , ] It is often used in combination with other antihypertensive medications, including ACE inhibitors like Lisinopril. [, , ]

Relevance: Similar to Hydrochlorothiazide, Amlodipine complements the antihypertensive effects of Lisinopril through a different mechanism of action. [, , ] Studies have shown that the combination of Lisinopril and Amlodipine effectively controls blood pressure and improves patient adherence to therapy. [, , ]

Candesartan

Compound Description: Candesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure. [] ARBs like Candesartan block the action of angiotensin II, a potent vasoconstrictor, leading to a decrease in blood pressure. []

Relevance: While both Lisinopril and Candesartan target the renin-angiotensin system, they do so through different mechanisms. [] Lisinopril inhibits the enzyme responsible for producing angiotensin II, while Candesartan blocks the receptor that angiotensin II binds to. [] One study investigated the combination of Candesartan and Lisinopril in treating hypertension in patients with diabetes. []

Losartan

Compound Description: Similar to Candesartan, Losartan is also an ARB that blocks the action of angiotensin II to lower blood pressure. [, , ] It is used to treat hypertension, diabetic nephropathy, and heart failure. [, , ]

Relevance: Like Candesartan, Losartan offers an alternative mechanism to target the renin-angiotensin system compared to Lisinopril. [, , ] Studies have compared the effects of Losartan and Lisinopril on blood pressure control, insulin sensitivity, and cough reflex. [, , ]

Quinapril

Compound Description: Quinapril is another long-acting ACE inhibitor that lowers blood pressure by inhibiting the conversion of angiotensin I to angiotensin II. [, ]

Relevance: Quinapril shares the same mechanism of action as Lisinopril and is used for similar therapeutic purposes. [, ] One study compared the efficacy of Quinapril and Lisinopril in controlling mild to moderate hypertension. []

Ramipril

Compound Description: Ramipril is a long-acting ACE inhibitor, similar in structure and function to Lisinopril. [] It is primarily used to treat hypertension and heart failure. []

Relevance: Both Ramipril and Lisinopril are ACE inhibitors used for similar therapeutic purposes, and their efficacy and patient adherence have been compared in research studies. [] One study found that a fixed-dose combination of Ramipril and Amlodipine had a more favorable patient adherence profile compared to a fixed-dose combination of Lisinopril and Amlodipine. []

Simvastatin

Compound Description: Simvastatin is a statin medication primarily used to lower cholesterol levels in the blood. [, ] Statins work by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol synthesis. [, ] Beyond their cholesterol-lowering effects, statins have also been found to influence inflammatory and fibrogenic processes. []

Relevance: While structurally and functionally different from Lisinopril, Simvastatin was investigated in combination with Lisinopril for its potential to ameliorate renal disease in a rat model. [] The study suggested that the combination of Lisinopril and Simvastatin could be a potential therapeutic option for patients with advanced renal disease who do not respond well to ACE inhibitors alone. []

Source and Classification

Lisinopril dihydrate is derived from lisinopril, a synthetic derivative of the amino acid proline. It is classified as an angiotensin-converting enzyme inhibitor, which works by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure. The compound's chemical formula is C₁₄H₁₈N₂O₃S·2H₂O, indicating that it contains two water molecules in its crystalline structure.

Synthesis Analysis

The synthesis of lisinopril dihydrate involves several steps that can vary depending on the method used. A notable industrial method includes:

  1. Initial Reaction: Lisinopril is synthesized by coupling protected L-lysine with protected L-proline in a solid-phase synthesis approach.
  2. Deprotection: The protective groups are removed under reductive conditions using palladium on carbon in alcohol solvents under hydrogen atmosphere.
  3. Hydrolysis: The resulting compound undergoes hydrolysis with inorganic bases to yield lisinopril.
  4. Crystallization: The crude product is purified by adjusting pH and using organic solvents to crystallize lisinopril dihydrate from the solution .

The process avoids cumbersome column chromatography and aims for high purity and yield.

Molecular Structure Analysis

Lisinopril dihydrate has a complex molecular structure characterized by its specific arrangement of atoms. Key features include:

  • Core Structure: The molecule features a proline backbone with a carboxylate group that coordinates with metal ions in various complexes.
  • Hydration: The presence of two water molecules contributes to its stability and solubility.
  • X-ray Crystallography: Studies utilizing X-ray diffraction have elucidated the crystal structure, revealing interactions between the water molecules and the lisinopril framework .

The molecular geometry plays a crucial role in its biological activity as an angiotensin-converting enzyme inhibitor.

Chemical Reactions Analysis

Lisinopril dihydrate participates in several chemical reactions:

  1. Coordination Chemistry: It forms complexes with metal ions such as zinc, calcium, and magnesium. These interactions are significant for enhancing its pharmacological properties.
  2. Dehydration-Rehydration Processes: The compound undergoes hydration changes that can affect its stability and solubility profile .
  3. Thermal Stability: Thermal analysis indicates that lisinopril dihydrate has high melting points (226-266 °C), which is essential for its formulation stability .

These reactions highlight the compound's versatility and importance in pharmaceutical applications.

Mechanism of Action

Lisinopril dihydrate exerts its antihypertensive effects through the inhibition of the angiotensin-converting enzyme. This action leads to:

Physical and Chemical Properties Analysis

Lisinopril dihydrate exhibits distinct physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of hydrophilic groups and water molecules.
  • Stability: Stable under normal conditions but sensitive to light and moisture; hence, it should be stored properly to maintain efficacy .
  • Melting Point: Approximately 226-266 °C, indicating good thermal stability.

These properties are critical for its formulation into various dosage forms.

Applications

Lisinopril dihydrate is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: It is used to improve survival rates post-myocardial infarction.
  • Diabetic Nephropathy Prevention: Its ability to reduce intraglomerular pressure makes it beneficial for diabetic patients at risk of kidney disease.

Research continues into its potential applications in other areas such as cardiovascular protection and renal health .

Chemical Structure and Crystallographic Characterization of Lisinopril Dihydrate

Single-Crystal X-Ray Diffraction Analysis of Lisinopril Dihydrate

The first single-crystal X-ray diffraction study of lisinopril dihydrate (chemical name: [N²-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline dihydrate) resolved its three-dimensional structure at 173 K. The crystal belongs to the monoclinic system with space group P2₁ and unit cell parameters a = 14.550(2) Å, b = 5.8917(8) Å, c = 14.238(2) Å, and β = 112.832(3)°. The asymmetric unit contains two independent lisinopril molecules (Z = 2), each associated with two water molecules of crystallization. The crystal packing reveals a layered structure where alternating hydrophilic and hydrophobic domains align parallel to the ac-plane. Within this arrangement, the proline residues form distinct hydrophobic columns, while the lysine moieties and water molecules create interconnected hydrophilic channels. This anisotropic molecular arrangement directly influences the compound’s mechanical and dissolution properties. The precision of this structural determination (R-factor < 5%) provides a foundational reference for characterizing derived solid forms [1] [7].

Table 1: Crystallographic Parameters of Lisinopril Dihydrate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)14.550(2)
b (Å)5.8917(8)
c (Å)14.238(2)
β (°)112.832(3)
Volume (ų)1112.3
Z (Molecules/Unit Cell)2
Temperature (K)173

Zwitterionic Configuration and Hydrogen Bonding Networks

Lisinopril dihydrate exists as a double zwitterion in the solid state, evidenced by proton transfer from the carboxylic acid group (COOH) of the proline moiety to the primary amine (NH₂) of the lysine residue. This configuration generates a carboxylate anion (–COO⁻) and an ammonium cation (–⁺NH₃), creating strong dipole moments that stabilize the crystal lattice. Fourier-transform infrared spectroscopy (FT-IR) confirms this through characteristic absorption bands at 1580 cm⁻¹ (asymmetric COO⁻ stretch) and 1505 cm⁻¹ (N⁺–H bend) [1] [7].

The zwitterions orchestrate an extensive hydrogen-bonding network involving water molecules. Each lisinopril molecule donates and accepts up to eight hydrogen bonds:

  • The ammonium group (⁺NH₃) forms three bonds with water molecules and the carboxylate of adjacent molecules.
  • The proline carboxylate accepts two bonds from water donors.
  • Water molecules bridge neighboring zwitterions via O–H···O and O–H···N interactions, with donor-acceptor distances ranging from 2.65–2.89 Å.This network adopts a three-dimensional framework classified as graph-set motif C₂²(8) D₁¹(4), which significantly reduces molecular mobility and enhances thermal stability. The water molecules occupy fixed lattice sites and are not disordered, as confirmed by nuclear magnetic resonance crystallography studies that validate the precise proton positions inferred from X-ray data [2] [5] [7].

Table 2: Key Hydrogen Bonds in Lisinopril Dihydrate

DonorAcceptorDistance (Å)Angle (°)
N(amine)–H···O(water)O(water)2.71168
O(water)–H···O(carboxyl)O(carboxyl)2.65175
O(water)–H···N(amine)N(amine)2.89165
N(ammonium)–H···O(carboxyl)O(carboxyl)2.78170

Comparative Analysis of Polymorphic Forms and Solvatomorphs

Solid-form screening of lisinopril has identified multiple anhydrous polymorphs, amorphous phases, and solvatomorphs beyond the dihydrate. These forms exhibit distinct physicochemical properties:

  • Anhydrous Form I: Generated by dehydrating dihydrate at 110°C. Exhibits a monoclinic lattice (P2₁/c) with denser packing. This form shows a 2.3-fold higher intrinsic dissolution rate (IDR) than the dihydrate due to reduced crystal energy and absence of water-mediated stabilization. However, it is kinetically unstable and reverts to the dihydrate under ambient humidity [1] [2].
  • Anhydrous Form II: Obtained via vapor exposure of Form I to organic solvents. Adopts an orthorhombic system with helical hydrogen-bonding chains. Its IDR is intermediate between Form I and the dihydrate [1].
  • Amorphous Form: Prepared by rapid antisolvent precipitation (e.g., adding diethyl ether to a methanol solution). Exhibits a glass transition temperature (Tg) at 78°C and shows the highest IDR (4.1-fold > dihydrate) owing to the absence of lattice energy. However, it is thermodynamically unstable and crystallizes within hours under 40% relative humidity [2] [4].
  • Solvatomorphs: Include methanol and acetonitrile solvates, identified through solvent-specific PXRD peaks (e.g., methanol solvate: d-spacing at 7.8 Å). These forms desolvate at 60–90°C, often collapsing to amorphous phases [1].

The dihydrate remains the most stable commercial form due to its low energy state and robustness against humidity-induced phase changes.

Thermal Behavior: Differential Scanning Calorimetry and Thermogravimetric Analysis Profiling of Hydrated vs. Anhydrous Forms

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide critical insights into the dehydration pathways and stability of lisinopril solid forms:

  • Dihydrate: TGA shows two distinct weight losses (Fig. 1A). The first (5.1% at 88.8°C) corresponds to the release of one water molecule, forming a monohydrate intermediate. The second (5.9% at 110.4°C) eliminates the remaining water, yielding anhydrous Form I. DSC confirms these events as endothermic peaks at 90°C and 112°C. A subsequent exotherm at 160°C reflects recrystallization to Form II, followed by melting at 179.4°C [2] [7].
  • Anhydrous Form I: Exhibits a single endotherm at 179.4°C (melting) without mass loss in TGA. Its DSC profile lacks dehydration events, confirming non-solvated character [2].
  • Amorphous Form: DSC reveals a glass transition at 78°C, followed by crystallization exotherms at 125°C and 145°C, and melting at 179°C. TGA shows no weight loss below 150°C, confirming solvent-free nature [4].

Dehydration kinetics of the dihydrate, analyzed via Flynn-Wall-Ozawa isoconversional methods, yield an average activation energy (Ea) of 218 ± 11 kJ/mol. This high Ea underscores the energy barrier to breaking water-zwitterion bonds and explains the dihydrate’s stability under ambient conditions [2] [6].

Table 3: Thermal Transitions of Lisinopril Solid Forms

FormTGA EventsDSC PeaksDehydration Ea
Dihydrate88.8°C (-5.1%), 110.4°C (-5.9%)90°C (endo), 112°C (endo)218 ± 11 kJ/mol
Anhydrous Form INone179.4°C (endo)Not applicable
Anhydrous Form IINone175°C (endo)Not applicable
AmorphousNone78°C (Tg), 125°C (exo)Not applicable

Figure 1: Thermal Analysis of Lisinopril Dihydrate

(A) TGA Profile              (B) DSC Thermogram  Weight (%)                  Heat Flow (Endo Up)  100│                         │  │─────────88.8°C           │      90°C      112°C  │  -5.1%  \                │      /\        /\  95│          \──────110.4°C  │     /  \      /  \  │           \  -5.9%       │    /    \____/    \─────>  90│            \             │___/              160°C (exo)  │             \            │                       │              \           │                       85└───────────────┼────────┘ 179.4°C (endo)  Temperature (°C)         Temperature (°C)  

Caption: (A) Two-step dehydration in TGA correlates with (B) endothermic events in DSC. The exotherm at 160°C indicates recrystallization of the anhydrous phase. [2] [7]

Properties

CAS Number

83915-83-7

Product Name

Lisinopril dihydrate

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C21H31N3O5

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1

InChI Key

RLAWWYSOJDYHDC-BZSNNMDCSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCC[NH3+])[NH2+]C(CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-]

Solubility

97 mg/mL

Synonyms

Lisinopril
Lisinopril Maleate (1:1)
Lisinopril Sulfate (1:2)
Lysinopril
MK-521
Prinivil
Zestril

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.